[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Description
[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethyl and methyl groups, and a pyrazole ring attached to a methanone group
Properties
IUPAC Name |
[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-17-10(2)8-16(9-11(17)3)13(18)12-6-7-15(4)14-12/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYYEBCXMVDRZ-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)C(=O)C2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)C(=O)C2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 4-ethyl-3,5-dimethylpiperazine.
Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with 1,3-diketones under basic conditions to form 1-methylpyrazole.
Coupling Reaction: The final step involves coupling the piperazine and pyrazole rings using a methanone linker. This is typically achieved through a condensation reaction using a suitable coupling agent such as carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperazine or pyrazole derivatives.
Scientific Research Applications
[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-ethyl-3,5-dimethylpiperazine and 1-methylpyrazole share structural similarities.
Uniqueness: The unique combination of the piperazine and pyrazole rings, along with the specific substitution pattern, gives this compound distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
